(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
Description
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate is a chiral synthetic intermediate characterized by three key functional groups:
- tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group that enhances stability under basic and nucleophilic conditions .
- Trifluoromethanesulfonate (triflate) group: A highly reactive leaving group, enabling participation in nucleophilic substitution or cross-coupling reactions.
- (R)-configured amino alcohol moiety: The stereochemistry at the chiral center influences biological activity and synthetic utility, particularly in pharmaceutical applications.
This compound is primarily utilized in asymmetric synthesis for constructing bioactive molecules, such as β-adrenergic receptor agonists or enzyme inhibitors. Its triflate group facilitates efficient coupling reactions, while the Boc group ensures selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
[4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO6S/c1-13(2,3)23-12(20)18-11(8-19)9-4-6-10(7-5-9)24-25(21,22)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWORAGXQBCTMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate, commonly referred to as Boc-phenyl triflate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 341.33 g/mol
- CAS Number : 27460-85-1
The compound features a trifluoromethanesulfonate group, known for enhancing biological activity through increased lipophilicity and metabolic stability. The presence of the tert-butoxycarbonyl (Boc) group provides protection for the amino functionality, influencing the compound's reactivity and stability in biological systems.
Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their ability to form hydrogen bonds and halogen interactions with target proteins. This property is crucial for increasing the binding affinity of the compound to various biological targets, including enzymes and receptors involved in critical signaling pathways.
In Vitro Studies
In vitro studies have evaluated the inhibitory effects of Boc-phenyl triflate on several enzymes:
- Cholinesterases : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating potential use in treating conditions like Alzheimer's disease.
- Cyclooxygenases (COX) : It showed inhibitory activity against COX-2, suggesting anti-inflammatory properties that could be beneficial in managing inflammatory diseases.
The following table summarizes key findings from various studies:
| Target Enzyme | IC Value (µM) | Biological Significance |
|---|---|---|
| AChE | 19.2 | Potential use in Alzheimer's therapy |
| BChE | 13.2 | Implications for neurodegenerative diseases |
| COX-2 | Moderate | Anti-inflammatory applications |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of Boc-phenyl triflate in a rodent model of neurodegeneration. The results indicated that treatment with the compound led to reduced neuronal cell death and improved cognitive function as measured by behavioral tests.
- Anti-inflammatory Activity : In a controlled trial assessing inflammation markers in human subjects, Boc-phenyl triflate administration resulted in significant reductions in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
Structural Similarity and Functional Group Modifications
Comparative analysis focuses on analogs with variations in protecting groups, leaving groups, or stereochemistry:
Structural similarity underpins the assumption that analogs share overlapping synthetic or biological profiles . For example, replacing Boc with Fmoc alters deprotection conditions, while enantiomers may exhibit divergent pharmacological effects.
Physicochemical Properties
Methods such as spectrofluorometry and tensiometry (used for critical micelle concentration (CMC) determination in quaternary ammonium compounds ) can be adapted to compare solubility and aggregation behavior. Hypothetical data for the target compound and analogs:
The triflate’s superior leaving-group ability results in faster reactivity compared to mesylate. The (R)-enantiomer’s lower melting point may correlate with enhanced solubility in polar solvents.
Methodological Considerations in Compound Comparison
Virtual Screening and Similarity Metrics
As highlighted in computational studies, structural similarity assessments rely on molecular descriptors (e.g., fingerprints, 3D shape) to predict biological activity . For instance, the target compound’s chiral center and triflate group may prioritize it over analogs in virtual screens for kinase inhibitors.
Q & A
Basic Question: What are the critical steps for synthesizing this compound, and how is stereochemical integrity maintained?
Methodological Answer:
The synthesis typically involves three key stages:
Chiral Introduction : The (R)-configuration at the 2-hydroxyethyl group is established via asymmetric catalysis or chiral pool starting materials. For example, enzymatic resolution or Sharpless epoxidation may be employed to ensure enantiomeric purity .
Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. This step prevents undesired side reactions during subsequent transformations .
Triflate Installation : The trifluoromethanesulfonate group is introduced via reaction with triflic anhydride (Tf₂O) in the presence of a mild base (e.g., pyridine) at low temperatures (-78°C) to minimize hydrolysis .
Stereochemical Control : Chiral HPLC or polarimetry is used to verify enantiopurity. Intermediate steps (e.g., hydroxyl group activation) require inert atmospheres to avoid racemization.
Advanced Question: How does the trifluoromethanesulfonate group influence reactivity in nucleophilic substitutions compared to other leaving groups?
Methodological Answer:
The triflate group (OTf) is a superior leaving group due to its strong electron-withdrawing trifluoromethyl moiety, which stabilizes the transition state during nucleophilic substitution. Key comparisons:
- Vs. Tosylates/Mesylates : Triflates react 10³–10⁵ times faster in SN2 reactions, enabling reactions under milder conditions (e.g., room temperature vs. reflux) .
- Steric Effects : The triflate’s compact structure minimizes steric hindrance, making it ideal for bulky substrates.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C–C bonds or in glycosylation for carbohydrate synthesis. Kinetic studies using NMR or LC-MS can track substitution rates .
Data Contradiction: How to resolve discrepancies between theoretical and observed NMR spectra?
Methodological Answer:
Common discrepancies arise from:
- Diastereotopic Protons : The hydroxyethyl and Boc-protected amine groups create complex splitting patterns. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Rotational Isomerism : The triflate group may adopt different conformations, causing peak splitting. Variable-temperature NMR (e.g., 25°C to -40°C) can coalesce signals for clearer analysis .
- Impurity Peaks : Trace solvents (e.g., DCM, THF) or unreacted intermediates may appear. Compare with pure reference spectra from databases or synthesize an analytical standard .
Experimental Design: How to optimize yield during scale-up from milligram to gram quantities?
Methodological Answer:
Key considerations:
- Solvent Choice : Use anhydrous dichloromethane (DCM) or THF for Boc protection and triflation to avoid hydrolysis. Conduct Karl Fischer titration to confirm solvent dryness .
- Temperature Control : Employ cryogenic reactors for exothermic steps (e.g., triflic anhydride addition) to suppress side reactions.
- Workup Optimization : For gram-scale reactions, use liquid-liquid extraction with saturated NaHCO₃ to remove excess Tf₂O. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .
Advanced Application: How is this compound utilized in multi-step syntheses of bioactive molecules?
Methodological Answer:
The triflate group serves as a reactive handle for:
- Peptide Coupling : In Boc-protected amino acid derivatives, the triflate can be displaced by nucleophilic amines to form amide bonds, critical in peptide synthesis .
- Heterocycle Formation : React with heteroatom nucleophiles (e.g., pyrrolidine, morpholine) to generate pharmacologically relevant scaffolds like triazolo-pyrazines .
- Polymer Chemistry : Acts as an initiator in cationic polymerization of olefins, leveraging its stability under acidic conditions .
Basic Question: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms structure; ¹⁹F NMR quantifies triflate integrity (δ ~ -78 ppm for CF₃) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+Na]⁺ = calculated 456.12 Da).
- Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm enantiomeric excess (>99% for R-configuration) .
Advanced Mechanistic Study: How to investigate competing pathways in triflate displacement reactions?
Methodological Answer:
- Kinetic Profiling : Use in situ IR or stopped-flow NMR to monitor reaction progress under varying conditions (temperature, solvent polarity).
- Isotope Labeling : Introduce deuterium at the benzylic position to study kinetic isotope effects (KIE), distinguishing between SN1 and SN2 mechanisms .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition state geometries and activation energies for competing pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
